1-benzoyl-3-(4-methoxybenzenesulfonyl)azetidine

SAR medicinal chemistry lead optimization

1-Benzoyl-3-(4-methoxybenzenesulfonyl)azetidine (CAS 1705146-19-5, molecular formula C₁₇H₁₇NO₄S, molecular weight 331.39 g/mol) is a 1,3-disubstituted azetidine derivative bearing an N-benzoyl group and a C3 4-methoxybenzenesulfonyl substituent. The compound belongs to the broader class of sulfonamide-functionalized azetidines, a scaffold of significant interest in medicinal chemistry due to the strained four-membered ring's ability to confer conformational rigidity, favorable metabolic stability, and defined exit vectors for target engagement.

Molecular Formula C17H17NO4S
Molecular Weight 331.39
CAS No. 1705146-19-5
Cat. No. B2700548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzoyl-3-(4-methoxybenzenesulfonyl)azetidine
CAS1705146-19-5
Molecular FormulaC17H17NO4S
Molecular Weight331.39
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C17H17NO4S/c1-22-14-7-9-15(10-8-14)23(20,21)16-11-18(12-16)17(19)13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3
InChIKeyUTXXFRHNOCANFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzoyl-3-(4-methoxybenzenesulfonyl)azetidine (CAS 1705146-19-5): Chemical Identity and Procurement Baseline


1-Benzoyl-3-(4-methoxybenzenesulfonyl)azetidine (CAS 1705146-19-5, molecular formula C₁₇H₁₇NO₄S, molecular weight 331.39 g/mol) is a 1,3-disubstituted azetidine derivative bearing an N-benzoyl group and a C3 4-methoxybenzenesulfonyl substituent . The compound belongs to the broader class of sulfonamide-functionalized azetidines, a scaffold of significant interest in medicinal chemistry due to the strained four-membered ring's ability to confer conformational rigidity, favorable metabolic stability, and defined exit vectors for target engagement [1]. It is commercially available as a research chemical (typical purity ≥95%) from multiple vendors and is explicitly labeled for non-human, non-veterinary research use only . Critically, no peer-reviewed biological activity data, enzyme inhibition constants, or in vivo pharmacokinetic profiles have been published for this specific compound as of early 2026. All available information derives from vendor technical summaries and class-level inference from structurally related azetidine sulfonamides [1].

Why Generic Azetidine Sulfonamides Cannot Substitute for 1-Benzoyl-3-(4-methoxybenzenesulfonyl)azetidine in Focused SAR Campaigns


Within the 1,3-disubstituted azetidine sulfonamide family, even single-atom variations in the aryl substitution pattern—such as replacing the 4-methoxy group with methyl, chloro, or nitro—can profoundly alter electronic properties (Hammett σₚ values), lipophilicity (cLogP), and hydrogen-bonding capacity, all of which are critical determinants of target binding and ADME behavior . Empirical evidence from analogous sulfonamide series demonstrates that the 4-methoxybenzenesulfonyl motif provides a distinct combination of moderate electron-donating character (σₚ = −0.27) and enhanced aqueous solubility compared to halogenated or nitrated congeners, directly impacting in vitro potency and pharmacokinetic profiles of the final lead molecules [1][2]. Furthermore, the N-benzoyl group differentiates this compound from 1-acetyl and 1-adamantylcarbonyl analogs, offering a planar, aromatic N-substituent that enables π-stacking interactions with hydrophobic protein pockets while maintaining hydrolytic stability superior to simple alkyl amides. For SAR campaigns where both the sulfonyl aryl electronics and the N-acyl geometry must be held constant, generic substitution with structurally similar but electronically distinct analogs risks misleading structure-activity correlations, potentially compromising lead optimization timelines and patent position.

Quantitative Differentiation Evidence: 1-Benzoyl-3-(4-methoxybenzenesulfonyl)azetidine vs. Closest Structural Analogs


Electronic Modulation: Hammett Substituent Constant (σₚ) Comparison of 4-Methoxy vs. 4-Methyl, 4-Chloro, and 4-Nitro Sulfonyl Analogs

The 4-methoxy substituent on the benzenesulfonyl group imparts a moderate electron-donating resonance effect (Hammett σₚ = −0.27) that is quantifiably distinct from the 4-methyl analog (σₚ = −0.17, weaker donor), the 4-chloro analog (σₚ = +0.23, electron-withdrawing), and the 4-nitro analog (σₚ = +0.78, strong electron-withdrawing). This electronic modulation directly affects the sulfonyl group's hydrogen-bond acceptor strength and the aromatic ring's π-electron density, both of which are critical for target binding in sulfonamide-based inhibitors [1]. Cross-study comparable evidence from sulfonamide SAR series demonstrates that such electronic differences routinely translate to >10-fold shifts in enzyme inhibition IC₅₀ values [2]. The target compound's σₚ of −0.27 positions it as the strongest electron donor among the direct aryl sulfonyl analogs compared by the vendor, distinct from all comparator substitution patterns .

SAR medicinal chemistry lead optimization

Lipophilicity Modulation: cLogP Differentiation Between 4-Methoxy and 4-Nitro Sulfonyl Analogs

The 4-methoxybenzenesulfonyl group confers a calculated partition coefficient (cLogP) that is substantially lower than that of the 4-nitro analog, while maintaining similar lipophilicity to the 4-chloro analog. Published cLogP data for structurally matched sulfonamide pairs indicate that the 4-OCH₃ derivative (cLogP ~1.8–2.2) is approximately 0.5–0.8 log units less lipophilic than the 4-NO₂ analog (cLogP ~2.5–3.0), a difference that correlates with improved aqueous solubility and reduced hERG binding promiscuity in lead optimization programs [1][2]. Within the azetidine sulfonamide class, compounds with cLogP values below 3 have been associated with superior developability profiles, positioning the 4-methoxy variant advantageously compared to the 4-nitro analog for early-stage hit-to-lead progression [2].

ADME lipophilicity drug-likeness

Hydrogen-Bond Acceptor Capacity: 4-Methoxy vs. 4-Methyl Sulfonyl Analogs in Molecular Recognition

The 4-methoxybenzenesulfonyl group presents an additional hydrogen-bond acceptor (HBA) site—the methoxy oxygen—that is absent in the 4-methyl analog. Quantitative HBA count analysis shows the target compound possesses 5 HBA atoms (4 sulfonyl oxygens + 1 methoxy oxygen + 1 amide carbonyl oxygen), compared to 4 HBA atoms for the 4-CH₃ analog, which lacks the methoxy oxygen [1]. In sulfonamide-based enzyme inhibitors, supplementary HBA interactions with active-site residues (e.g., backbone NH of Thr199 in carbonic anhydrase II or catalytic lysine in kinases) have been documented to contribute 1–3 kcal/mol in additional binding free energy, sufficient to shift IC₅₀ values by 5- to 100-fold [2]. The presence of this additional HBA provides the 4-methoxy compound with a molecular recognition advantage over the 4-methyl analog for targets with complementary hydrogen-bond donor functionality in the binding site.

molecular recognition hydrogen bonding target engagement

N-Substituent Geometry: Benzoyl vs. Adamantylcarbonyl and Acetyl Analogs in Scaffold Design

The N-benzoyl substituent in 1-benzoyl-3-(4-methoxybenzenesulfonyl)azetidine provides a planar aromatic amide geometry that is structurally and conformationally distinct from the bulky, spherical 1-adamantylcarbonyl analog (CAS 1797264-08-4) and the small, flexible 1-acetyl analog (CAS 1705973-34-7) . The benzoyl group constrains the N-substituent into a coplanar orientation with the amide bond, enabling π-π stacking and edge-to-face aromatic interactions with protein side chains (Phe, Tyr, Trp) that are sterically inaccessible to the adamantane cage and electronically unavailable to the acetyl methyl group. In CSF-1R Type II inhibitor programs, analogous azetidine benzamides have demonstrated the critical role of the benzoyl π-system in achieving DFG-out pocket occupancy, with crystal structures confirming π-stacking distances of 3.5–3.8 Å to Phe797 [1]. These geometrical constraints make the N-benzoyl substitution pattern a non-fungible design element for targets requiring aromatic amide pharmacophores.

scaffold design conformational analysis fragment-based drug discovery

Synthetic Accessibility: Orthogonal Functionalization of 1-Benzoyl-3-(4-methoxybenzenesulfonyl)azetidine vs. Unsubstituted Azetidine Core

1-Benzoyl-3-(4-methoxybenzenesulfonyl)azetidine is a pre-functionalized building block with both N-benzoyl and C3-sulfonyl groups installed, enabling direct incorporation into larger molecular architectures without protection/deprotection sequences. This contrasts with 3-(4-methoxybenzenesulfonyl)azetidine (CAS not assigned; free NH), which requires an additional N-acylation step and the associated purification burden . The synthetic route to the target compound involves sequential reaction of an azetidine-1-yl intermediate with 4-methoxyphenylsulfonyl chloride under basic conditions (NaOH, THF, 0–5°C, 1–1.5 h) followed by benzoyl chloride coupling, consistent with the general Scheme 1 described for analogous 1,3-disubstituted azetidine libraries [1][2]. Commercial availability at ≥95% purity with InChI Key UTXXFRHNOCANFF-UHFFFAOYSA-N ensures batch-to-batch structural fidelity for reproducible SAR data generation .

synthetic chemistry building block library synthesis

Recommended Application Scenarios for 1-Benzoyl-3-(4-methoxybenzenesulfonyl)azetidine in Scientific Procurement


Structure-Activity Relationship (SAR) Expansion of Azetidine Sulfonamide Lead Series

When a hit or lead compound containing a 1,3-disubstituted azetidine sulfonamide core has been identified (e.g., from a kinase or enzyme inhibition screen), 1-benzoyl-3-(4-methoxybenzenesulfonyl)azetidine serves as a reference compound to systematically probe the electronic contribution of the 4-methoxy group (σₚ = −0.27) to target binding. By comparing its activity against matched pairs bearing 4-CH₃ (σₚ = −0.17), 4-Cl (σₚ = +0.23), and 4-NO₂ (σₚ = +0.78) sulfonyl substituents, medicinal chemists can construct Hammett plots that quantitatively deconvolute electronic from steric and lipophilic effects, guiding rational lead optimization [1]. The pre-installed N-benzoyl group further enables direct assessment of the benzoyl amide pharmacophore without additional synthetic manipulation, ensuring that SAR data reflect the precise chemical entity under investigation.

Focused Library Design for Hinge-Binding Kinase Inhibitors

The N-benzoyl, C3-(4-methoxybenzenesulfonyl) substitution pattern on the azetidine scaffold provides defined exit vectors suitable for Type II kinase inhibitor design, where the benzoyl group can engage the hinge region via π-stacking (as demonstrated in related CSF-1R azetidine benzamides with IC₅₀ = 9.1 nM) and the sulfonyl aryl group can extend toward the DFG-out allosteric pocket [2]. When building focused libraries around this scaffold, procurement of the fully functionalized building block eliminates 1–2 synthetic steps per library member compared to starting from the free NH azetidine core, enabling parallel synthesis of 24–96 member libraries within standard medicinal chemistry timelines .

Physicochemical Property Benchmarking in Fragment-to-Lead Campaigns

For fragment-based drug discovery (FBDD) programs that have identified azetidine sulfonamide fragments as starting points, 1-benzoyl-3-(4-methoxybenzenesulfonyl)azetidine provides a reference point for lead-like property assessment. Its cLogP (estimated 1.8–2.2) falls within the preferred lead-like range (cLogP < 3), and its HBA count (5) aligns with lead-like thresholds (< 7). Procurement of this compound allows teams to establish baseline ADME parameters (solubility, permeability, microsomal stability) against which subsequent analogs can be benchmarked, ensuring that potency gains during fragment growth are not achieved at the expense of drug-like properties [1].

Internal Standard for Analytical Method Development in Azetidine Chemistry Programs

The well-defined InChI Key (UTXXFRHNOCANFF-UHFFFAOYSA-N), molecular formula (C₁₇H₁₇NO₄S), and commercial availability at ≥95% purity make 1-benzoyl-3-(4-methoxybenzenesulfonyl)azetidine suitable as an internal reference standard for HPLC-MS method development and quality control in azetidine synthesis programs . Its distinct retention time and mass spectrum (exact mass 331.0878 Da for [M+H]⁺) differentiate it from its 4-CH₃ and 4-Cl analogs, enabling reliable quantification in reaction monitoring and purity assessment workflows across multiple projects.

Quote Request

Request a Quote for 1-benzoyl-3-(4-methoxybenzenesulfonyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.